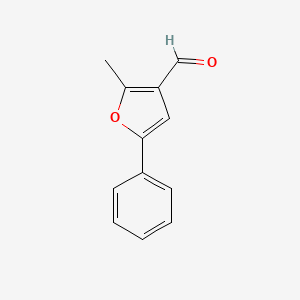

2-Methyl-5-phenyl-3-furaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenylfuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBXYIYZWZGINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383621 | |

| Record name | 2-methyl-5-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-42-6 | |

| Record name | 2-methyl-5-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-phenyl-3-furaldehyde

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-Methyl-5-phenyl-3-furaldehyde, a substituted furan derivative of significant interest as a versatile building block in medicinal chemistry and materials science. The narrative delineates a robust and efficient two-step synthetic pathway, commencing with the construction of the core furan scaffold, 2-methyl-5-phenylfuran, via the Paal-Knorr furan synthesis. This is followed by a regioselective formylation at the C3 position using the Vilsmeier-Haack reaction. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and characterization guidelines to ensure reproducible and high-purity outcomes.

Introduction: The Significance of Substituted Furaldehydes

Furan derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products and pharmacologically active molecules.[1][2] The aldehyde functionality, or formyl group, is a critical functional group in organic synthesis due to its versatile reactivity, enabling chain extensions, cyclizations, and the introduction of diverse pharmacophores.[3] The target molecule of this guide, this compound, combines the furan scaffold with a strategically placed aldehyde group, making it a valuable intermediate for the synthesis of more complex molecular architectures. Its structure presents a unique platform for developing novel therapeutics, agrochemicals, and specialty polymers.

This guide provides an expert-led approach to its synthesis, focusing on the causality behind procedural choices and ensuring each protocol is a self-validating system.

Core Molecular Data: this compound

A summary of the fundamental molecular properties of the target compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 321309-42-6 | [4][5] |

| Molecular Formula | C₁₂H₁₀O₂ | [4][5] |

| Molecular Weight | 186.21 g/mol | [5] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 49 °C | [4] |

| Boiling Point | 302.6 °C at 760 mmHg | [4] |

| IUPAC Name | 2-methyl-5-phenylfuran-3-carbaldehyde | [5] |

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most logically approached via a two-step sequence. The core strategy involves first assembling the disubstituted furan ring and subsequently introducing the aldehyde functionality. This approach is dictated by the principles of electrophilic substitution on electron-rich heterocycles.

-

Step 1: Furan Ring Formation. The 2-methyl-5-phenylfuran core is constructed using the Paal-Knorr furan synthesis, a classic and highly reliable acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[6][7] The requisite precursor for this step is 1-phenylpentane-1,4-dione.

-

Step 2: Formylation. The aldehyde group is introduced onto the pre-formed furan ring via the Vilsmeier-Haack reaction. This reaction is ideal for the formylation of electron-rich aromatic systems, such as furans, and offers excellent regioselectivity.[8][9]

The overall synthetic pathway is illustrated below.

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 2-Methyl-5-phenylfuran via Paal-Knorr Synthesis

The Paal-Knorr synthesis is one of the most important methods for preparing furans, involving the acid-catalyzed dehydration of a 1,4-dicarbonyl compound.[6][10] This method is exceptionally robust and provides a direct route to the desired 2,5-disubstituted furan core.

Mechanistic Rationale

The reaction proceeds through a series of well-understood steps. First, one of the carbonyl oxygens in the 1-phenylpentane-1,4-dione precursor is protonated by an acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄). This protonation activates the carbonyl group. The second carbonyl group then tautomerizes to its enol form. The electron-rich double bond of the enol acts as a nucleophile, attacking the protonated carbonyl carbon in an intramolecular cyclization to form a five-membered hemiacetal intermediate. Subsequent acid-catalyzed dehydration steps eliminate two molecules of water to generate the stable, aromatic furan ring.[2]

Detailed Experimental Protocol

Objective: To synthesize 2-methyl-5-phenylfuran from 1-phenylpentane-1,4-dione.

Materials:

-

1-Phenylpentane-1,4-dione

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 1-phenylpentane-1,4-dione (17.6 g, 0.1 mol).

-

Solvent and Catalyst Addition: Add 150 mL of anhydrous toluene, followed by a catalytic amount of p-TsOH·H₂O (0.95 g, 5 mol%).

-

Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 110-115 °C). The water formed during the cyclization will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Reaction Quenching and Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

-

Causality Note: The NaHCO₃ wash is critical to neutralize the acid catalyst, preventing potential side reactions during solvent evaporation.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude oil, 2-methyl-5-phenylfuran[11], can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Aldehyde - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. 2-METHYL-5-PHENYLFURAN-3-CARBALDEHYDE | CAS 321309-42-6 [matrix-fine-chemicals.com]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chemsynthesis.com [chemsynthesis.com]

Foreword: Unveiling the Potential of a Niche Heterocycle

An In-depth Technical Guide to 2-Methyl-5-phenyl-3-furaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

In the landscape of medicinal chemistry, the exploration of novel scaffolds is paramount to overcoming existing therapeutic challenges. Substituted furans represent a class of heterocyclic compounds that, while prevalent in numerous biologically active agents, remain a fertile ground for discovery. This guide focuses on a specific, yet intriguing molecule: this compound (CAS No. 321309-42-6). While direct literature on this compound is sparse, its structural motifs—a substituted furan ring appended with a phenyl group and a reactive aldehyde—suggest a rich potential for synthetic elaboration and biological investigation.

This document moves beyond a simple datasheet. It is designed as a technical guide for the practicing scientist. We will delve into its fundamental properties, propose a robust synthetic pathway based on established chemical principles, and outline a comprehensive characterization workflow. Most critically, by examining structurally related compounds, we will extrapolate potential pharmacological applications and discuss the inherent challenges and opportunities this scaffold presents for drug development. This guide is built on the principle of self-validating systems, where proposed methodologies are grounded in authoritative chemical literature, enabling researchers to confidently embark on the exploration of this promising chemical entity.

Core Compound Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a central furan ring substituted at the 2, 3, and 5 positions.[1][2] The aldehyde (formyl) group at the 3-position is a key functional handle for a variety of chemical transformations, while the phenyl and methyl groups modulate the molecule's steric and electronic properties.

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Source(s) |

| CAS Number | 321309-42-6 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| IUPAC Name | 2-methyl-5-phenylfuran-3-carbaldehyde | [2] |

| Synonyms | 2-Methyl-5-phenyl-3-furancarboxaldehyde | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 49 °C | [1] |

| Boiling Point | 302.6 °C at 760 mmHg | [1] |

| Density | 1.125 g/cm³ | [1] |

| Flash Point | 99.4 °C | [1] |

| Refractive Index | 1.575 | [1] |

| SMILES | Cc1c(c=o)cc(o1)c2ccccc2 | [2] |

| InChI Key | QRBXYIYZWZGINC-UHFFFAOYSA-N | [2] |

Synthesis and Purification: A Proposed Protocol

The causality for selecting this pathway rests on its reliability, use of common reagents, and the high electrophilicity of the Vilsmeier reagent (a chloroinimium salt), which readily attacks the electron-rich furan ring, typically at the adjacent alpha-position (C3 in this case) which is sterically accessible.

Experimental Workflow: Vilsmeier-Haack Formylation

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

-

Vilsmeier Reagent Formation: To a three-neck flask equipped with a dropping funnel and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve the starting material, 2-methyl-5-phenylfuran (1.0 equiv.), in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice and water. Basify the solution slowly with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until pH > 8 to hydrolyze the iminium intermediate to the aldehyde.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following techniques are standard for the characterization of an aromatic aldehyde of this nature. The expected values are derived from established spectral data for furan and aldehyde moieties.[4][5]

Table 2: Expected Spectroscopic Data for Characterization

| Technique | Functional Group | Expected Chemical Shift / Signal | Rationale & Notes |

| ¹H NMR | Aldehyde (-CHO) | δ 9.5 - 10.0 ppm (singlet) | The formyl proton is highly deshielded and appears in a very distinct region of the spectrum, making it an excellent diagnostic signal.[4] |

| Furan Ring (C4-H) | δ 6.5 - 7.0 ppm (singlet) | The lone proton on the furan ring. Its exact shift will be influenced by the adjacent substituents. | |

| Phenyl Group (-C₆H₅) | δ 7.2 - 7.8 ppm (multiplet) | A complex multiplet corresponding to the 5 protons of the monosubstituted benzene ring. | |

| Methyl Group (-CH₃) | δ 2.2 - 2.5 ppm (singlet) | The methyl group attached to the furan ring. | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 185 - 195 ppm | The carbonyl carbon of an aldehyde is highly characteristic and appears far downfield.[4] |

| Furan Ring Carbons | δ 110 - 160 ppm | Four distinct signals are expected for the sp²-hybridized carbons of the furan ring. | |

| Phenyl Ring Carbons | δ 125 - 140 ppm | Signals corresponding to the carbons of the phenyl ring. | |

| Methyl Carbon (-CH₃) | δ 10 - 20 ppm | The sp³-hybridized carbon of the methyl group. | |

| FT-IR | Aldehyde (C=O stretch) | ~1700 cm⁻¹ (strong, sharp) | This is a classic, strong absorbance for a conjugated aldehyde carbonyl group.[4] |

| Aromatic (C=C stretch) | ~1600, 1500, 1450 cm⁻¹ | Multiple bands corresponding to the stretching vibrations within the furan and phenyl rings. | |

| Aldehyde (C-H stretch) | ~2850 and ~2750 cm⁻¹ | Two weak but characteristic bands for the C-H bond of the formyl group. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 186.0681 | Calculated exact mass for C₁₂H₁₀O₂. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

| Fragmentation | m/z = 185, 157 | Expect loss of a hydrogen radical ([M-H]⁺) and loss of the formyl group ([M-CHO]⁺). |

Potential Pharmacological Applications & Avenues for Research

While no biological activity has been reported for this compound specifically, its structure is highly suggestive of potential therapeutic value, particularly as an intermediate or a core scaffold. The furan ring is a crucial component in many pharmacologically active compounds, often acting as a bioisostere for a phenyl ring to modulate metabolic stability and receptor interactions.[6]

Hypothesis: A Scaffold for PDE4 Inhibition

A compelling avenue for investigation is the role of phenyl-furan derivatives as inhibitors of Phosphodiesterase type 4 (PDE4). PDE4 is a critical enzyme in inflammatory pathways, responsible for the degradation of cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and mediators like TNF-α.

A recent study demonstrated that a series of 5-phenyl-2-furan derivatives showed considerable inhibitory activity against PDE4B and effectively blocked lipopolysaccharide (LPS)-induced TNF-α release.[7] One compound from this series exhibited a lower IC₅₀ value against PDE4 than the benchmark inhibitor, rolipram.[7]

Given the structural similarity, it is a reasonable hypothesis that this compound could serve as a starting point for the development of novel PDE4 inhibitors. The aldehyde group provides a versatile handle for derivatization to explore structure-activity relationships (SAR).

Caption: Simplified PDE4 signaling pathway and the proposed mechanism of action for phenyl-furan based inhibitors.

Toxicological and Safety Considerations: The Furan Structural Alert

For drug development professionals, it is crucial to recognize that the furan ring is considered a "structural alert".[8] This designation implies that while the scaffold can be essential for efficacy, it also has the potential to be bioactivated into reactive, and potentially toxic, metabolites.

The primary mechanism of furan toxicity involves metabolic epoxidation by cytochrome P450 enzymes. The resulting epoxide is a reactive electrophile that can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity or genotoxicity.[8] However, this toxicity is highly conditional and depends on the overall metabolic profile of the molecule. Substituents on the furan ring can significantly alter its metabolic fate, either enhancing or blocking the pathways that lead to toxic metabolites.

Therefore, any research program involving this compound or its derivatives must include early-stage ADME/Tox profiling. Key experiments should include:

-

Metabolic Stability Assays: Using liver microsomes to determine the rate of metabolic turnover.

-

Metabolite Identification: To identify the specific metabolic products and determine if reactive epoxides are formed.

-

Cytotoxicity and Genotoxicity Assays: To assess the potential for cellular damage.

Understanding and mitigating these potential liabilities is a core component of developing a safe and effective therapeutic agent based on this scaffold.

References

- A method for preparing derivatives of 5-substituted or 2,5-substituted 3-furaldehyde as starting materials for variable use in synthetic chemistry.

- An In-depth Technical Guide to 3-Furaldehyde. Benchchem.

- Saleh, T., & Si-Ahmed, K. (2018). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. ACS Omega, 3(9), 11625–11636.

- This compound 321309-42-6. Guidechem.

- Cui, Z., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 208, 112795.

- 2-METHYL-5-PHENYLFURAN-3-CARBALDEHYDE | CAS 321309-42-6. Molbase.

- 3-Furaldehyde | 498-60-2. ChemicalBook.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Pharmacological Study of Some Newly Synthesized Furan Deriv

- Aldehyde. Wikipedia.

- Synthesis and Spectroscopic Characteriz

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-METHYL-5-PHENYLFURAN-3-CARBALDEHYDE | CAS 321309-42-6 [matrix-fine-chemicals.com]

- 3. ijsr.net [ijsr.net]

- 4. Aldehyde - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

A Multi-Spectroscopic Approach to the Definitive Structure Elucidation of 2-Methyl-5-phenyl-3-furaldehyde

An In-depth Technical Guide

Topic: Structure Elucidation of 2-Methyl-5-phenyl-3-furaldehyde Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. Moving beyond a simple recitation of techniques, this document details a logical, synergistic workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is presented with a clear rationale, explaining the causality behind experimental choices and data interpretation. The protocols described herein form a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a critical requirement in pharmaceutical research and synthetic chemistry.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

The first step in any structure elucidation is to determine the elemental composition and the degree of unsaturation. This foundational data dictates the possible structural elements (rings and π-bonds) we must account for. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

1.1. High-Resolution Mass Spectrometry (HRMS)

Unlike nominal mass MS, HRMS provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula. For this compound, the expected molecular formula is C₁₂H₁₀O₂.

-

Expertise & Experience: We choose Electrospray Ionization (ESI) in positive mode as it is a soft ionization technique that will likely yield a strong protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ with minimal initial fragmentation, preserving the crucial molecular ion information.

Table 1: HRMS Data for C₁₂H₁₀O₂

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Exact Mass (Monoisotopic) | 186.0681 u |

| Observed Ion [M+H]⁺ | 187.0754 u |

1.2. Degree of Unsaturation (DBE)

The Degree of Unsaturation (or Double Bond Equivalent) provides the sum of rings and π-bonds. The formula is: DBE = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₂H₁₀O₂: DBE = 12 + 1 - (10/2) = 8

A DBE of 8 is a significant clue. We anticipate a phenyl group (4 DBE: 1 ring + 3 π-bonds) and a highly unsaturated furan system. The remaining DBEs must be accounted for by the furan ring (1 ring + 2 π-bonds) and the aldehyde carbonyl group (1 π-bond), totaling 8. This initial calculation aligns perfectly with the proposed structure.

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Data Acquisition: Infuse the sample directly into the source. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Processing: Use the instrument's software to perform a formula determination on the observed m/z for the [M+H]⁺ ion, constraining the elements to C, H, and O.

Functional Group Identification: Interrogating Bonds with Infrared (IR) Spectroscopy

With the molecular formula established, IR spectroscopy serves as a rapid and effective tool to identify the key functional groups present. This technique probes the vibrational frequencies of bonds, providing a characteristic "fingerprint."

-

Expertise & Experience: The presence of both an aldehyde and aromatic rings in the proposed structure predicts several strong, characteristic absorption bands. The key is to look for the aldehyde C=O stretch, which is typically very sharp and intense, and the aromatic C=C stretches. For furan aldehydes, the carbonyl stretching band may show splitting due to Fermi resonance.[1]

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic & Furan C-H Stretch |

| ~2920 | Weak | Methyl C-H Stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H Stretch (Fermi Resonance Doublet) |

| ~1670-1685 | Strong | Aldehyde C=O Stretch (Conjugated) [2] |

| ~1600, ~1480 | Medium | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Aryl-O Stretch (from furan ring) |

| ~770, ~690 | Strong | Phenyl C-H Out-of-Plane Bending (Monosubstituted) |

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample using the anvil to ensure good contact.

-

Data Processing: Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The instrument software automatically ratios the sample spectrum to the background.

Mapping the Skeleton: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[3][4]

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

-

Expertise & Experience: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The single furan proton at the C-4 position will appear as a singlet, as it lacks adjacent proton coupling partners. The phenyl protons will exhibit a characteristic pattern for a monosubstituted ring, while the methyl protons will also be a singlet.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 | s | 1H | Aldehyde-H (CHO) | Highly deshielded by the anisotropic effect of the C=O bond. |

| ~7.8-7.9 | m (d-like) | 2H | Phenyl-H (ortho) | Deshielded by proximity to the electron-withdrawing furan ring. |

| ~7.4-7.5 | m (t-like) | 2H | Phenyl-H (meta) | Typical aromatic region. |

| ~7.3-7.4 | m (t-like) | 1H | Phenyl-H (para) | Typical aromatic region. |

| ~6.8 | s | 1H | Furan-H (C4-H) | Located in the furan ring, appears as a singlet due to no adjacent protons. |

| ~2.6 | s | 3H | Methyl-H (CH₃) | Attached to the furan ring, deshielded relative to an aliphatic methyl. |

The ¹³C NMR spectrum shows all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons.

Table 4: Predicted ¹³C NMR & DEPT Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~185 | N/A | C HO (Aldehyde) | Characteristic downfield shift for a conjugated aldehyde carbon. |

| ~160 | N/A | C -5 (Furan) | Quaternary carbon attached to oxygen and a phenyl group. |

| ~155 | N/A | C -2 (Furan) | Quaternary carbon attached to oxygen and a methyl group. |

| ~130-135 | CH | Phenyl C H | Aromatic carbons. |

| ~129 | N/A | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to the furan. |

| ~125 | CH | Phenyl C H | Aromatic carbons. |

| ~120 | N/A | C -3 (Furan) | Quaternary carbon attached to the aldehyde group. |

| ~115 | CH | C -4 (Furan) | Furan ring methine carbon. |

| ~15 | CH₃ | C H₃ (Methyl) | Aliphatic region, attached to an sp² carbon. |

Assembling the Puzzle: Connectivity via 2D NMR Spectroscopy

While 1D NMR identifies the fragments, 2D NMR definitively shows how they are connected.[5][6] A combination of COSY, HSQC, and HMBC experiments is required for an irrefutable assignment.

The logical flow of 2D NMR analysis is to first link protons to their directly attached carbons (HSQC), then identify proton-proton neighbor networks (COSY), and finally, use long-range correlations (HMBC) to piece together the entire molecular puzzle.

Caption: Workflow for NMR-based structure elucidation.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon it is directly bonded to.[7] This is the primary method for assigning the ¹³C signals for all protonated carbons. For example, it would show a cross-peak between the ¹H signal at ~6.8 ppm and the ¹³C signal at ~115 ppm, definitively assigning them to C4-H4.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this specific elucidation, as it reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[8] This allows us to connect the quaternary carbons and the distinct molecular fragments.

-

Expertise & Experience: The key to solving this structure is to focus on the correlations from the singlet protons (aldehyde, methyl, furan-H) to the quaternary carbons of the furan ring. These correlations bridge the otherwise isolated spin systems.

Key Expected HMBC Correlations:

-

Aldehyde-H (δ ~9.8) → C-3 (δ ~120) and C-4 (δ ~115) : This confirms the aldehyde group is at position 3.

-

Methyl-H (δ ~2.6) → C-2 (δ ~155) and C-3 (δ ~120) : This places the methyl group at position 2.

-

Furan-H (C4-H, δ ~6.8) → C-3 (δ ~120) , C-5 (δ ~160) , and the Aldehyde Carbon (δ ~185) : This confirms the position of the lone furan proton and its relation to the aldehyde and phenyl-bearing carbon.

-

Phenyl-H (ortho, δ ~7.8) → C-5 (δ ~160) and Phenyl C(ipso) (δ ~129) : This definitively links the phenyl ring to the C-5 position of the furan ring.

Caption: Key HMBC correlations for structural confirmation.

-

Sample Preparation: Prepare a moderately concentrated sample (~15-20 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of inverse detection.

-

Data Acquisition:

-

HSQC: Use a standard gradient-selected (gHSQC) pulse sequence.

-

COSY: Use a standard gradient-selected (gCOSY) or DQF-COSY pulse sequence.

-

HMBC: Use a standard gradient-selected (gHMBC) pulse sequence, with the long-range coupling delay optimized for ~8 Hz.

-

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-bell window function and perform Fourier transformation in both dimensions. Phase and baseline correct the resulting spectra.

Final Verification: Mass Spectrometry Fragmentation

Revisiting the mass spectrum, this time acquired using a harder ionization technique like Electron Ionization (EI), allows for analysis of the fragmentation pattern. This pattern must be consistent with the structure determined by NMR.[10]

-

Expertise & Experience: For aldehydes, cleavage of the bonds adjacent to the carbonyl group is common.[11][12] We expect to see the loss of the aldehyde proton ([M-1]⁺) or the entire formyl group ([M-29]⁺). The stability of the aromatic systems suggests that the molecular ion peak should be reasonably intense.

Table 5: Expected Key Fragments in EI-MS

| m/z | Proposed Fragment Structure | Loss |

| 186 | [C₁₂H₁₀O₂]⁺˙ (Molecular Ion) | - |

| 185 | [M-H]⁺ | H• (from aldehyde) |

| 157 | [M-CHO]⁺ | •CHO (formyl radical) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | C₅H₅O• (fragmentation of furan ring) |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₆H₅O₂• (loss of the rest of the molecule) |

Conclusion

The structure of this compound is unequivocally confirmed through a systematic and integrated analytical workflow. HRMS establishes the molecular formula (C₁₂H₁₀O₂) and degree of unsaturation. IR spectroscopy identifies the core functional groups: an aldehyde and aromatic rings. A comprehensive suite of 1D and 2D NMR experiments maps the complete carbon-hydrogen framework and establishes the precise connectivity of all atoms, with key HMBC correlations providing the definitive proof of the substituent positions on the furan ring. Finally, the fragmentation pattern observed in mass spectrometry provides corroborating evidence consistent with the assigned structure. This multi-technique approach represents a robust and self-validating system essential for the rigorous characterization of novel chemical entities in a research and development setting.

References

-

Marzocchi, M. P., & Manzini, P. (1974). Fermi resonance in the i.r. spectrum of furan-2-aldehyde. Journal of Molecular Structure, 22(1), 87-94. [Link]

- (Placeholder for a general synthesis reference if found)

-

Kovalev, I. P., & Lapshin, A. A. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022(2), M1367. [Link]

- (Placeholder for a similar substituted furan NMR reference)

-

Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Wesleyan University. (2023). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

-

ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

- 1. Sci-Hub. Electron diffraction and infrared spectroscopic study of the molecular structure of furan-2-aldehyde and 2-furanmethanethiol / Journal of Molecular Structure, 1978 [sci-hub.kr]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 5. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to 2-Methyl-5-phenyl-3-furaldehyde: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The furan scaffold is a privileged motif in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a variety of biological interactions. Among the vast family of furan-containing molecules, polysubstituted derivatives offer a rich landscape for fine-tuning physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of a specific, yet intriguing, member of this class: 2-Methyl-5-phenyl-3-furaldehyde . While not as extensively documented as some commodity furan derivatives, its structure presents a compelling intersection of functionalities—a reactive aldehyde, a stabilizing methyl group, and a lipophilic phenyl substituent—suggesting a wealth of untapped potential in synthetic and medicinal chemistry. This document aims to consolidate the theoretical underpinnings of its synthesis, provide detailed hypothetical protocols based on established chemical principles, and explore its potential applications, thereby serving as a foundational resource for researchers venturing into its study.

Historical Context and Postulated Discovery

The direct historical account of the first synthesis of this compound is not prominently documented in readily accessible scientific literature, suggesting it may have been first prepared as part of a broader synthetic effort or its initial discovery lies in less digitized, older chemical archives. However, the conceptual framework for its synthesis rests on well-established and venerable reactions for furan ring construction and modification that emerged in the late 19th and early 20th centuries.

The most logical synthetic pathway to this molecule involves a two-step sequence: the formation of the core 2-methyl-5-phenylfuran heterocycle, followed by the introduction of the aldehyde group at the 3-position. The seminal Paal-Knorr furan synthesis , reported independently by Carl Paal and Ludwig Knorr in 1884, provides a robust method for constructing the furan ring from a 1,4-dicarbonyl compound[1]. Subsequently, the Vilsmeier-Haack reaction , discovered by Anton Vilsmeier and Albrecht Haack in 1927, offers a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic systems, such as a substituted furan[2][3]. The convergence of these two powerful reactions makes the synthesis of this compound a logical and feasible endeavor for organic chemists.

Synthetic Strategies and Methodologies

The synthesis of this compound can be strategically approached by first constructing the disubstituted furan core, followed by a regioselective formylation.

Synthesis of the 2-Methyl-5-phenylfuran Intermediate via Paal-Knorr Cyclization

The Paal-Knorr synthesis is the cornerstone for preparing the furan backbone of the target molecule. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound[1]. For the synthesis of 2-methyl-5-phenylfuran, the required precursor is 1-phenylpentane-1,4-dione .

Diagram of the Paal-Knorr Synthesis of 2-Methyl-5-phenylfuran

Caption: Paal-Knorr synthesis of the furan intermediate.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 1-phenylpentane-1,4-dione (1 equivalent) and toluene (as the solvent).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude 2-methyl-5-phenylfuran can then be purified by vacuum distillation or column chromatography.

Formylation of 2-Methyl-5-phenylfuran via the Vilsmeier-Haack Reaction

With the 2-methyl-5-phenylfuran intermediate in hand, the next step is the introduction of the aldehyde group at the C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is highly effective for the formylation of electron-rich heterocycles[2][3]. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[3][4][5].

Diagram of the Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation of the furan intermediate.

Step-by-Step Experimental Protocol (Hypothetical):

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for a designated period to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the 2-methyl-5-phenylfuran (1 equivalent) in a suitable solvent (or neat if it is a liquid) and add it dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary. The reaction progress should be monitored by TLC.

-

Hydrolysis: Upon completion, carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide (NaOH) or sodium acetate to hydrolyze the intermediate iminium salt.

-

Work-up and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or recrystallization.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂ | [4] |

| Molecular Weight | 186.21 g/mol | [4] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 49 °C | [4] |

| Boiling Point | 302.6 °C at 760 mmHg | [4] |

| CAS Number | 321309-42-6 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (a singlet in the downfield region, typically δ 9.5-10 ppm), the aromatic protons of the phenyl group (multiplets in the range of δ 7.2-7.8 ppm), a singlet for the furan ring proton at the C4 position, and a singlet for the methyl group protons (typically in the upfield region, around δ 2.3-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should reveal a characteristic resonance for the aldehyde carbonyl carbon (δ >180 ppm). Other expected signals include those for the carbons of the furan ring (with the oxygen-bearing carbons being the most downfield), the carbons of the phenyl ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1670-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and methyl groups, and C=C and C-O stretching vibrations associated with the furan ring.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 186.21). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic cleavages of the furan ring and its substituents.

Potential Biological Activities and Applications

While specific biological studies on this compound are not widely reported, the structural motifs present in the molecule suggest several avenues for investigation in drug discovery and development.

-

Antimicrobial and Antifungal Agents: The furan nucleus is a component of many natural and synthetic compounds with antimicrobial properties. The aldehyde functionality can readily react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, potentially leading to enzyme inhibition and antimicrobial effects.

-

Anti-inflammatory and Anticancer Potential: Substituted furaldehydes have been investigated for their anti-inflammatory and cytotoxic activities. The specific substitution pattern of this compound may confer selectivity for certain biological targets involved in inflammation or cancer pathways.

-

Enzyme Inhibition: The electrophilic nature of the aldehyde group makes it a potential covalent modifier of enzyme active sites. This property could be exploited in the design of targeted enzyme inhibitors for various therapeutic applications.

-

Synthetic Building Block: Beyond its own potential bioactivity, this compound is a versatile intermediate for the synthesis of more complex molecules. The aldehyde group can be transformed into a wide array of other functional groups, enabling the construction of libraries of related compounds for structure-activity relationship (SAR) studies.

Future Directions

The study of this compound is still in its nascent stages. Future research efforts should focus on:

-

Definitive Synthesis and Characterization: The publication of a detailed and reproducible synthetic protocol, along with a complete and unambiguous assignment of all spectroscopic data, is crucial for enabling broader research on this compound.

-

Exploration of Biological Activity: Systematic screening of this compound against a panel of biological targets, including microbial strains, cancer cell lines, and key enzymes, would help to uncover its therapeutic potential.

-

Medicinal Chemistry Campaigns: Using this compound as a lead compound, medicinal chemists can design and synthesize analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

Materials Science Applications: The aromatic and polar nature of the molecule could make it a candidate for incorporation into novel organic materials with interesting electronic or optical properties.

Conclusion

This compound represents a molecule of significant interest at the crossroads of synthetic organic chemistry and drug discovery. While its history is not yet fully written, the established principles of furan synthesis and functionalization provide a clear path to its preparation. This guide has laid out a theoretical and practical framework for its synthesis, characterization, and potential applications. It is hoped that this document will serve as a catalyst for further research into this promising compound, ultimately unlocking its full scientific and therapeutic potential.

References

- Paal-Knorr synthesis - Wikipedia. (URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis)

- This compound 321309-42-6 - Guidechem. (URL: https://www.guidechem.com/products/321309-42-6.html)

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm)

- Vilsmeier-Haack Reaction - J&K Scientific LLC. (URL: https://jk-scientific.com/en/name-reaction/Vilsmeier-Haack-Reaction-113)

- Vilsmeier–Haack reaction - Wikipedia. (URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction)

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: not available)

- Vilsmeier-Haack Reaction - YouTube. (URL: https://www.youtube.

- Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-furan-synthesis.shtm)

- Paal-Knorr Synthesis. (URL: not available)

Sources

A Senior Scientist's Guide to the Biological Activity of Substituted Furans: From Bench to Potential Breakthroughs

Authored by: Gemini, Senior Application Scientist

Introduction: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in the architecture of pharmacologically active compounds.[1][2] Its significance in medicinal chemistry is multifaceted; it often serves as a versatile pharmacophore and a bioisostere for phenyl rings, a substitution that can favorably alter steric and electronic properties to enhance metabolic stability, receptor interactions, and overall bioavailability.[1][3] The inherent electron-rich nature and aromaticity of the furan scaffold contribute to its stability and ability to engage in various biological interactions.[4] Consequently, derivatives of furan exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[2][4][5][6][7][8][9]

This guide provides an in-depth technical overview of the key biological activities of substituted furans, designed for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, explore critical structure-activity relationships (SAR), and present validated, step-by-step experimental protocols to empower your research and development endeavors in harnessing the therapeutic potential of this remarkable scaffold.

Key Biological Activities of Substituted Furans

The therapeutic potential of furan derivatives is vast and varied. This section will explore three of the most promising and extensively researched areas: anticancer, antimicrobial, and anti-inflammatory activities. For each area, we will dissect the underlying mechanisms, present quantitative data to illustrate structure-activity relationships, and provide detailed experimental workflows.

Anticancer Activity

Substituted furans have emerged as a highly promising class of compounds in oncology research, with numerous derivatives demonstrating potent cytotoxic activity against a range of human cancer cell lines.[3][6][10][11] Their mechanisms are often targeted and multifaceted, making them attractive candidates for further development.

Mechanism of Action: Disrupting the Cellular Engine

A primary anticancer mechanism for many furan derivatives is the inhibition of tubulin polymerization . By targeting the colchicine binding site on β-tubulin, these compounds disrupt the dynamic assembly and disassembly of microtubules, which are critical for cell division, intracellular transport, and maintenance of cell structure.[11][12] This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[11]

Beyond microtubule disruption, certain furan derivatives exert their effects by modulating key signaling pathways that are often dysregulated in cancer. For instance, studies have shown that some furans can suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[6][10]

Caption: Anticancer mechanisms of substituted furans.

Structure-Activity Relationship (SAR)

The anticancer potency of furan derivatives is exquisitely sensitive to their substitution patterns. Modifications at the C2 and C5 positions are particularly critical for modulating activity.[1][3] For example, fusing a furan ring to the A-ring of a chalcone scaffold has been shown to dramatically increase antiproliferative activity.[3][13] The relative orientation of the furan and other aromatic moieties is also crucial, as different isomers can exhibit vastly different potencies.[3]

| Compound Class | Representative Structure/Modification | Target Cell Line | IC₅₀ (µM) | Reference |

| Furan Precursor | Tricarbonyl precursor 1 | HeLa | 0.08 | [10] |

| Furan Derivative | Substituted furan 24 | HeLa / SW620 | 0.17 / 4.11 | [10] |

| Furan-Based | Pyridine carbohydrazide 4 | MCF-7 | 4.06 | [11] |

| Furan-Based | N-phenyl triazinone 7 | MCF-7 | 2.96 | [11] |

| Furan-Fused Chalcone | Isomer 6a (bent shape) | Leukemia (L1210) | 20.9 | [3][13] |

| Furan-Fused Chalcone | Isomer 6s (linear shape) | Leukemia (L1210) | 70.8 | [3][13] |

Experimental Workflow & Protocol: In Vitro Anticancer Screening

The initial evaluation of a compound's anticancer potential relies on robust and reproducible in vitro assays. The primary goal is to determine the concentration at which the compound exhibits cytotoxicity towards cancer cells while ideally showing less effect on normal cells.

Caption: Workflow for in vitro anticancer activity screening.

Protocol: MTT Cell Proliferation Assay

The MTT assay is a widely used colorimetric method for assessing cell viability.[14][15] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.

-

Principle: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Substituted furan compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multi-well spectrophotometer (plate reader)

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents.[16] Furan derivatives, particularly nitrofurans, have a long history of use and continue to be a source of inspiration for new antibacterial and antifungal compounds.

Mechanism of Action: Bacterial Sabotage

The classic mechanism for nitrofurans (e.g., nitrofurantoin) involves reductive activation within the bacterial cell. Bacterial flavoproteins (nitroreductases) reduce the nitro group on the furan ring, generating highly reactive electrophilic intermediates. These intermediates are indiscriminate in their targets, binding to and damaging bacterial ribosomal proteins, DNA, and other macromolecules essential for cell survival.[1][16] This multi-targeted approach is believed to slow the development of bacterial resistance. Other furan derivatives act by selectively inhibiting microbial growth or modifying key enzymes.[5]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination

This method is a highly efficient way to determine the MIC of a compound against various microorganisms simultaneously. [16][17][18][19]

-

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that prevents visible growth (turbidity) after incubation.

-

Materials:

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates with flat bottoms

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Substituted furan compounds (dissolved in DMSO)

-

Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)

-

Positive control (growth, no compound) and negative control (sterility, no microbes)

-

-

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the stock furan compound solution (e.g., 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of concentrations.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension according to standard protocols (e.g., CLSI guidelines) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well (except the negative/sterility control wells). The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, and furan derivatives have shown significant potential as anti-inflammatory agents. [2][5][20][21]Their activity often stems from their ability to inhibit key inflammatory enzymes and mitigate oxidative stress.

Mechanism of Action: Quelling the Inflammatory Cascade

A key mechanism of anti-inflammatory furans is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . [5][20][22]These enzymes are responsible for producing pro-inflammatory mediators like prostaglandins (PGE₂) and leukotrienes. By blocking these pathways, furan derivatives can reduce the cardinal signs of inflammation. Additionally, many furan compounds exhibit potent antioxidant activity , scavenging free radicals and reducing the production of inflammatory species like nitric oxide (NO). [5]This dual action makes them particularly effective.

Caption: Anti-inflammatory mechanism via COX/LOX inhibition.

Structure-Activity Relationship (SAR)

The anti-inflammatory properties of furans are enhanced by the presence of specific functional groups. Enol and phenol moieties, along with hydroxyl groups, contribute significantly to their activity. [5]The presence of other aromatic rings in the structure can also potentiate the anti-inflammatory effect. [5]Furthermore, strategic functionalization, such as the addition of amino acid derivatives, can confer selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs. [20]

Experimental Workflow & Protocol: In Vitro Anti-inflammatory Screening

A simple, rapid, and cost-effective method for preliminary screening of anti-inflammatory activity is the inhibition of protein denaturation assay.

Caption: Workflow for the protein denaturation inhibition assay.

Protocol: Inhibition of Albumin Denaturation Assay

This assay is based on the principle that protein denaturation is a well-documented cause of inflammation. [23]The ability of a compound to prevent heat-induced denaturation of a protein like albumin can be correlated with anti-inflammatory activity. [24][25]

-

Principle: When heated, albumin undergoes denaturation, leading to an increase in the turbidity of the solution. Anti-inflammatory drugs can stabilize the protein, preventing denaturation and thus reducing turbidity.

-

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution)

-

Substituted furan compounds (dissolved in DMSO or water)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Standard drug (e.g., Diclofenac sodium)

-

Spectrophotometer

-

-

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of albumin solution and 2.8 mL of PBS.

-

Compound Addition: To this mixture, add 2 mL of various concentrations of the furan compound (e.g., 100-1000 µg/mL). Prepare a control group with 2 mL of distilled water instead of the compound.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the samples in a water bath at 70°C for 5 minutes.

-

Cooling: After heating, cool the samples to room temperature.

-

Absorbance Measurement: Measure the turbidity (absorbance) of the samples at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of denaturation using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

-

Synthetic Approaches and Challenges

The synthesis of biologically active furan derivatives is a cornerstone of their development. A common and effective method involves the reaction between β-dicarbonyl compounds and α-haloketones under basic conditions, which can yield tricarbonyls or dihydrofurans that are subsequently condensed into the final furan products. [10]While many synthetic routes are well-established, a significant challenge can be the inherent instability of the furan ring under certain reaction conditions, such as in the presence of strong acids, which can lead to polymerization. [7][26]Modern synthetic strategies aim to introduce the furan moiety at early stages under mild conditions to ensure its stability throughout the synthetic pathway. [26]

Conclusion and Future Perspectives

Substituted furans represent a class of heterocyclic compounds with a vast and validated spectrum of pharmacological activities. [2][8]Their roles as anticancer, antimicrobial, and anti-inflammatory agents are well-documented, with clear structure-activity relationships guiding the rational design of more potent and selective derivatives.

The future of furan-based drug discovery is bright. Emerging research is focused on creating novel hybrid molecules that combine the furan scaffold with other bioactive moieties to achieve synergistic effects or multi-target activity. [27]Furthermore, the conjugation of furan derivatives to peptides is being explored as a strategy to enhance cell permeability and target specificity, particularly in cancer therapy. [28]As synthetic methodologies become more refined and our understanding of the molecular targets deepens, furan derivatives will undoubtedly continue to be a source of promising new therapeutic agents for a wide range of human diseases.

References

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC. PubMed Central. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC. PubMed Central. Available at: [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery - PubMed. PubMed. Available at: [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed. PubMed. Available at: [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research. Anticancer Research. Available at: [Link]

-

Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed. PubMed. Available at: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI. MDPI. Available at: [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - ResearchGate. ResearchGate. Available at: [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. QIMA Life Sciences. Available at: [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. Available at: [Link]

-

Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. ResearchGate. Available at: [Link]

-

Bioassays for anticancer activities - PubMed. PubMed. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. National Institutes of Health. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Oriental Journal of Chemistry. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

-

Efforts towards the synthesis of furan containing bioactive compounds - ShareOK. ShareOK. Available at: [Link]

-

Bioassays for anticancer activities - University of Wollongong Research Online. University of Wollongong. Available at: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

-

Structure of Furan natural derivatives. Panels A-E depicted different... - ResearchGate. ResearchGate. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate. ResearchGate. Available at: [Link]

-

Clinically approved drugs containing furan ring - ResearchGate. ResearchGate. Available at: [Link]

-

Examples of furan derivatives with biological activity - ResearchGate. ResearchGate. Available at: [Link]

-

(PDF) Synthesis and biological activities of furan derivatives - ResearchGate. ResearchGate. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Research Square. Available at: [Link]

-

Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar. Semantic Scholar. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. World Organisation for Animal Health. Available at: [Link]

-

Full article: Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

-

Use of Furans in the Synthesis of Bioactive Compounds | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. MDPI. Available at: [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. Bioscience Biotechnology Research Communications. Available at: [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. Available at: [Link]

-

In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. Available at: [Link]

-

Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC. PubMed Central. Available at: [Link]

-

Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ? | ResearchGate. ResearchGate. Available at: [Link]

-

In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC. National Institutes of Health. Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - Semantic Scholar. Semantic Scholar. Available at: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijabbr.com [ijabbr.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ro.uow.edu.au [ro.uow.edu.au]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. journalajrb.com [journalajrb.com]

- 23. researchgate.net [researchgate.net]

- 24. bbrc.in [bbrc.in]

- 25. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]

- 27. mdpi.com [mdpi.com]

- 28. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 2-Methyl-5-phenyl-3-furaldehyde derivatives

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-phenyl-3-furaldehyde Derivatives

Authored by a Senior Application Scientist

Abstract

The furan scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in a multitude of pharmacologically active agents and functional materials.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of a specific, high-value subclass: this compound and its derivatives. We will delve into the primary synthetic pathways, elucidating the underlying mechanisms and providing field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking to construct this versatile heterocyclic system.

Strategic Overview: A Two-Stage Synthetic Approach

The most logical and efficient pathway to this compound involves a two-stage strategy:

-

Construction of the Furan Core: Synthesis of the 2,5-disubstituted furan ring, specifically 2-methyl-5-phenylfuran.

-

Electrophilic Formylation: Introduction of the aldehyde group at the C3 position of the pre-formed furan ring.

This approach allows for modularity, enabling the synthesis of various derivatives by modifying the starting materials for each stage.

Stage 1: Synthesis of the 2-Methyl-5-phenylfuran Core via Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and classical method for preparing substituted furans from 1,4-dicarbonyl compounds.[4][5][6] It remains one of the most important and versatile routes due to its reliability and the increasing availability of 1,4-dione precursors.[5]

Principle and Causality

The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration of a 1,4-diketone. The choice of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is critical as it protonates one of the carbonyl groups, activating it for nucleophilic attack by the enol form of the second carbonyl.[4][7] To drive the reaction to completion, the water generated during the final dehydration step is typically removed azeotropically, often using a Dean-Stark apparatus with a suitable solvent like toluene. This continuous removal of a byproduct shifts the equilibrium towards the furan product, maximizing the yield.

Reaction Mechanism

The mechanism involves several key steps:

-

Protonation: One of the carbonyl oxygens is protonated by the acid catalyst.

-

Enolization: The second carbonyl tautomerizes to its enol form.

-

Nucleophilic Attack: The enol oxygen attacks the protonated carbonyl, forming a cyclic hemiacetal intermediate.

-

Dehydration: A two-step dehydration process eliminates a molecule of water to form the stable aromatic furan ring.

Caption: Paal-Knorr synthesis of 2-methyl-5-phenylfuran.

Detailed Experimental Protocol

Objective: To synthesize 2-methyl-5-phenylfuran from 1-phenylhexane-1,4-dione.

Materials:

-

1-Phenylhexane-1,4-dione

-

Toluene

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (250 mL)

-

Dean-Stark trap

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 1-phenylhexane-1,4-dione (e.g., 10.0 g, 52.6 mmol), toluene (120 mL), and a catalytic amount of p-TsOH·H₂O (e.g., 0.50 g, 2.6 mmol, ~5 mol%).

-

Azeotropic Reflux: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap (theoretical amount is ~0.95 mL). The reaction is typically complete in 4-6 hours when no more water is collected.[8]

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer it to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).[8]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil (2-methyl-5-phenylfuran) can be purified by vacuum distillation to yield the final product.

Stage 2: Formylation of 2-Methyl-5-phenylfuran via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as furans.[9][10][11] It utilizes a specific formylating agent, the Vilsmeier reagent, which is a weak electrophile, making it ideal for reacting with activated substrates.[11][12]

Principle and Causality

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[10][11] The furan ring, being electron-rich, acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. The substitution occurs preferentially at the most electron-rich and sterically accessible position. For 2-methyl-5-phenylfuran, electrophilic attack is directed to the C3 or C4 position. The C3 position is generally favored due to electronic stabilization from the adjacent methyl group. The reaction is completed by hydrolysis of the resulting iminium salt during workup to yield the aldehyde.[10]

Reaction Mechanism

-